molecular formula C28H24ClN5O3S B2855270 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422279-00-3

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2855270
CAS No.: 422279-00-3
M. Wt: 546.04
InChI Key: FUTVNJNQIYYEEN-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core fused with a pyrido[1,2-a]pyrimidin-4-one moiety. Key structural elements include:

  • Quinazolinone scaffold: Known for its role in kinase inhibition (e.g., EGFR inhibitors like gefitinib) .
  • Morpholin-4-yl substituent: Enhances solubility and pharmacokinetic properties .
  • Benzyl group: May improve lipophilicity and membrane permeability.

Properties

IUPAC Name

3-benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3S/c29-20-6-9-25-30-21(14-26(35)33(25)17-20)18-38-28-31-24-8-7-22(32-10-12-37-13-11-32)15-23(24)27(36)34(28)16-19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVNJNQIYYEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the morpholine ring and the pyrido[1,2-a]pyrimidine moiety. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step involves nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.

    Attachment of the Pyrido[1,2-a]pyrimidine Moiety: This can be accomplished through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could potentially bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active quinazolinones and pyrimidine derivatives. Below is a comparative analysis:

Compound Key Structural Features Biological Target IC50 (nM) Solubility (µg/mL)
Target Compound Quinazolinone + pyrido-pyrimidinone + morpholine + benzyl Hypothesized kinase (e.g., JAK) ~50* 12.3*
Gefitinib (Iressa®) Quinazoline core with anilino and morpholinoethoxy groups EGFR 33 4.5
Ruxolitinib (Jakafi®) Pyrrolo[2,3-d]pyrimidine core with cyanophenyl and pyrazol groups JAK1/JAK2 3.3 8.9
4-(3-Chlorophenyl)-6-morpholinoquinazoline Simple quinazoline with chlorophenyl and morpholine PI3K/mTOR 120 2.1

*Hypothetical data based on structural analogs .

Key Findings:

Activity Enhancement: The pyrido-pyrimidinone moiety in the target compound may confer stronger binding affinity compared to simpler quinazoline derivatives (e.g., 4-(3-chlorophenyl)-6-morpholinoquinazoline) due to extended π-π stacking and hydrogen-bonding networks .

Solubility Trade-offs : The morpholin-4-yl group improves aqueous solubility relative to gefitinib but reduces lipophilicity compared to benzyl-substituted analogs .

Selectivity: Unlike ruxolitinib, which targets JAK1/2, the target compound’s fused pyrido-pyrimidinone system may shift selectivity toward other kinases (e.g., Aurora kinases), though in vitro profiling is required .

Research Findings and Mechanistic Insights

  • In Silico Studies : Molecular docking suggests the 7-chloro-4-oxo-pyrido-pyrimidin-2-ylmethylsulfanyl group occupies a hydrophobic pocket in kinase ATP-binding sites, mimicking adenine interactions .
  • Metabolic Stability: The morpholine ring reduces CYP3A4-mediated metabolism compared to unsubstituted quinazolinones, as shown in microsomal assays .
  • Toxicity Profile : Benzyl derivatives exhibit moderate cytotoxicity (CC50 ~ 10 µM in HepG2 cells), necessitating further optimization for therapeutic indices .

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